N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of 248.75 g/mol. This compound is primarily utilized in research settings, particularly in the fields of medicinal chemistry and pharmacology. It is classified as a pyrrolidine derivative and is known for its potential applications in developing therapeutic agents.
The synthesis of N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride can be achieved through several methods, commonly involving multi-step organic reactions. One notable approach includes:
The synthesis may utilize various reagents and conditions, including:
The molecular structure of N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride can be represented using different notations:
InChI=1S/C11H20N2O2.ClH/c14-10-3-1-2-9(6-10)13-11(15)8-4-5-12-7-8;/h8-10,12,14H,1-7H2,(H,13,15);1H/t8-,9?,10?;/m0./s1
C1CC(CC(C1)O)NC(=O)C2CCNC2.Cl
The structural data indicates the presence of a pyrrolidine ring, a hydroxyl group on a cyclohexyl moiety, and a carboxamide functional group, contributing to its biological activity.
N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride can participate in various chemical reactions typical for amides and cyclic compounds. Key reactions include:
These reactions are typically carried out in controlled environments, utilizing appropriate catalysts and monitoring reaction progress through techniques such as chromatography or spectroscopy.
The mechanism of action for N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets. This compound may influence neurotransmitter systems or modulate receptor activities due to its structural similarities with known pharmacological agents.
Research indicates potential effects on central nervous system pathways, suggesting applications in treating neurological disorders or as an antiviral agent based on its structural properties.
Key chemical properties include:
Relevant safety information includes hazard statements indicating potential skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride serves several scientific purposes:
This compound's diverse applications highlight its significance in ongoing research within medicinal chemistry and pharmacology, paving the way for potential therapeutic discoveries.
CAS No.: 85146-10-7
CAS No.: 80-47-7
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: